molecular formula C14H24N4O4S2 B3011022 1-isopropyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-sulfonamide CAS No. 2034559-75-4

1-isopropyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-sulfonamide

Cat. No.: B3011022
CAS No.: 2034559-75-4
M. Wt: 376.49
InChI Key: SMRVFCYDISVLTH-UHFFFAOYSA-N
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Description

1-Isopropyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-sulfonamide is a structurally complex molecule featuring two pharmacologically significant moieties: a 1-isopropylimidazole-4-sulfonamide group and an 8-azabicyclo[3.2.1]octane (tropane) core substituted with a methylsulfonyl group at the 8-position. The compound’s molecular formula is C₁₄H₂₃N₄O₄S₂, with a molecular weight of 375.5 g/mol (calculated).

Properties

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-1-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O4S2/c1-10(2)17-8-14(15-9-17)24(21,22)16-11-6-12-4-5-13(7-11)18(12)23(3,19)20/h8-13,16H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRVFCYDISVLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)NC2CC3CCC(C2)N3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-isopropyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-sulfonamide is a novel sulfonamide derivative with potential biological activity, particularly in pharmacological applications. This article delves into its structure, synthesis, and biological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has a complex bicyclic structure characterized by the azabicyclo[3.2.1]octane framework, with a sulfonamide group contributing to its reactivity and biological activity. Its molecular formula is C13H19N3O3SC_{13}H_{19}N_3O_3S with a molecular weight of approximately 287.36 g/mol .

Structural Features

FeatureDescription
Molecular FormulaC13H19N3O3SC_{13}H_{19}N_3O_3S
Molecular Weight287.36 g/mol
Bicyclic Framework8-Azabicyclo[3.2.1]octane
Functional GroupsSulfonamide, Amide

Synthesis of the Compound

The synthesis of this compound involves several steps, typically starting from simpler azabicyclic precursors. The introduction of the methylsulfonyl and imidazole groups is crucial for enhancing its biological activity. Various methodologies can be employed, including nucleophilic substitutions and coupling reactions to achieve the desired structure .

Research indicates that compounds with similar structures exhibit significant inhibitory activity against enzymes involved in inflammatory processes, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA). By inhibiting NAAA, these compounds can prolong the effects of endogenous palmitoylethanolamide (PEA), which has anti-inflammatory properties .

Pharmacological Applications

This compound has shown potential in various therapeutic areas:

  • Anti-inflammatory : Inhibition of NAAA leads to enhanced anti-inflammatory responses.
  • Analgesic : Prolonged action of PEA may contribute to pain relief.
  • Neuropharmacological : Structural similarities with other neuroactive compounds suggest potential applications in treating neurological disorders .

Case Studies and Research Findings

Several studies have reported on the biological activity of related azabicyclic compounds:

  • Inhibition Studies : A study demonstrated that a related pyrazole azabicyclo[3.2.1]octane compound exhibited an IC50 value of 0.042 μM against human NAAA, indicating strong inhibitory potential .
  • Selectivity Profiles : The selectivity of these compounds for specific enzymes like FAAH (fatty acid amide hydrolase) was also noted, with some derivatives showing less than 35% inhibition at higher concentrations, suggesting favorable selectivity profiles .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR highlighted that modifications in the bicyclic framework significantly alter biological activity, emphasizing the importance of structural optimization in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and synthetic differences between the target compound and related molecules:

Compound Name (Reference) Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Imidazole + 8-azabicyclo Isopropyl, sulfonamide, methylsulfonyl 375.5 Sulfonamide pharmacophore; high polarity due to dual sulfonyl groups
1-Isopropyl-5-methyl-1H-benzimidazol-2(3H)-one Benzimidazolone Isopropyl, methyl 190.2 Ketone group; benzofused ring enhances aromaticity
(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate 8-azabicyclo Triflate, methyl 285.1 Triflate ester; electron-withdrawing substituent; stereospecific synthesis
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol 8-azabicyclo Methanol, methyl 155.2 Hydroxyl group; amenable to further derivatization
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl methanesulfonate 8-azabicyclo Methanesulfonate, methyl 237.3 Sulfonate ester; moderate polarity compared to sulfonamide

Structural and Functional Insights:

Core Modifications: The target compound’s imidazole-sulfonamide moiety distinguishes it from benzimidazolone derivatives (e.g., compound 4 in ), which feature a ketone group and fused benzene ring. The sulfonamide group may enhance solubility and target binding compared to the benzimidazolone’s planar aromatic system . The 8-azabicyclo[3.2.1]octane core is shared with triflate and methanesulfonate analogs .

Synthetic Approaches: The target compound’s sulfonamide linkage likely involves coupling an imidazole-4-sulfonyl chloride with the 3-amino group of the 8-azabicyclo derivative, analogous to N-acylation methods described for benzimidazolones . In contrast, triflate and methanesulfonate esters (e.g., ) are synthesized via nucleophilic substitution or esterification, highlighting divergent reactivity between sulfonamides and sulfonate esters.

Physicochemical Properties :

  • The target compound’s higher molecular weight (375.5 g/mol) and polarity (due to two sulfonyl groups) contrast with smaller, less polar analogs like (155.2 g/mol). This may impact bioavailability, with the sulfonamide’s hydrogen-bonding capacity favoring target engagement over passive membrane diffusion.

Potential Biological Implications: Sulfonamides are known to inhibit enzymes (e.g., carbonic anhydrase) by mimicking transition states. The target compound’s dual sulfonyl groups could enhance such interactions compared to methanesulfonate esters () or alcohols (), which lack hydrogen-bond donors. The 8-azabicyclo system’s rigidity may improve receptor selectivity relative to flexible chain-containing analogs.

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